molecular formula C11H14O4 B2560465 Ethyl 2,4-dimethoxybenzoate CAS No. 81722-07-8

Ethyl 2,4-dimethoxybenzoate

Cat. No. B2560465
CAS RN: 81722-07-8
M. Wt: 210.229
InChI Key: HITNTFQLHYWLDI-UHFFFAOYSA-N
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Description

Ethyl 2,4-dimethoxybenzoate is an ethyl ester of 2,4-dimethoxybenzoic acid . It’s used for research and development purposes .


Molecular Structure Analysis

The molecular formula of Ethyl 2,4-dimethoxybenzoate is C11H14O4 . The molecular weight is 210.23 . More detailed structural information may be available in specialized chemical databases .

Scientific Research Applications

Solubility Studies

Ethyl 2,4-dimethoxybenzoate's close relative, 2,4-dimethoxybenzoic acid, has been studied for its solubility characteristics in various organic solvents. Research by Tian et al. (2015) demonstrated that rising temperatures lead to increased solubility of 2,4-dimethoxybenzoic acid in selected solvents. This study provides insights into the solubility behavior of similar compounds, which can be crucial for industrial and pharmaceutical applications.

Chemical Synthesis and Analysis

The synthesis and analysis of compounds closely related to Ethyl 2,4-dimethoxybenzoate have been documented. For instance, Khan et al. (2012) conducted a study on Ethyl 2,6-Dimethoxybenzoate, detailing the process of its synthesis and structural analysis through spectroscopic and X-ray crystallographic methods. Such research is vital in understanding the properties and potential applications of similar ethyl dimethoxybenzoates.

Synthesis of Specific Derivatives

Research also extends to the synthesis of specific derivatives of Ethyl 2,4-dimethoxybenzoate. Bartlett et al. (1983) investigated the synthesis and deoxygenation of β-resorcylic ester derivatives to 4-hydroxybenzoates, which is crucial for developing various chemical compounds and understanding chemical reactions involving Ethyl 2,4-dimethoxybenzoate.

Applications in Polymer Science

In the field of polymer science, studies such as the one by Schnell et al. (1998) have explored hydrogen bonding in benzoxazine dimers. These investigations are significant for understanding the properties of polymers and designing new materials with desired characteristics.

Antimicrobial Activity

Research on derivatives of Ethyl 2,4-dimethoxybenzoate has shown potential in antimicrobial activity. Mohana (2013) conducted a study on the synthesis of new 2-(2,4-dimethoxyphenyl)-1,3,4-oxadiazoles and their antimicrobial activity, indicating the relevance of these compounds in developing new antibiotics or antimicrobial agents.

Safety And Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling Ethyl 2,4-dimethoxybenzoate . It’s recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

ethyl 2,4-dimethoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-4-15-11(12)9-6-5-8(13-2)7-10(9)14-3/h5-7H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HITNTFQLHYWLDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2,4-dimethoxybenzoate

Citations

For This Compound
9
Citations
T Choshi, S Horimoto, CY Wang… - Chemical and …, 1992 - jstage.jst.go.jp
Twenty dibenzoylmethanes with methyl, methoxy, bromo, chloro, or fluoro substitution on either one or both benzene rings were synthesized and assayed for inhibition of the …
Number of citations: 47 www.jstage.jst.go.jp
S Spatz, M Korai - The Journal of Organic Chemistry, 1959 - ACS Publications
Notes: 7,2',4'-Trimethoxyflavone Page 1 SEPTEMBER 1959 NOTES 1381 150 cyclopentenone and water began to distill at a head temperature of 40-45. The temperature of the oil bath …
Number of citations: 10 pubs.acs.org
M Rodríguez, J Gutiérrez, J Domínguez… - Archiv der …, 2020 - Wiley Online Library
A series of new nitroimidazole‐containing derivatives was synthesized by coupling of 2‐[2‐(2‐methyl‐5‐nitro‐1H‐imidazol‐1‐yl)ethylthio]ethanol with diversely substituted benzoic …
Number of citations: 6 onlinelibrary.wiley.com
K Brannock - The Journal of Organic Chemistry, 1959 - ACS Publications
1-Acetyl-3-chlorourea (I) is readily made by the chlorination of acetylurea in aqueous solution. 1 The compound decomposes with considerable vigor at 155-156. It was thought that 1, 3-…
Number of citations: 5 pubs.acs.org
JE Gutiérrez, E Fernandez-Moreira, MA Rodríguez… - Pharmaceuticals, 2022 - mdpi.com
A series of 78 synthetic 7-chloro-(4-thioalkylquinoline) derivatives were investigated for cytotoxic activity against eight human cancer as well as 4 non-tumor cell lines. The results …
Number of citations: 1 www.mdpi.com
JE Gutiérrez, E Fernandez-Moreira… - …, 2022 - ncbi.nlm.nih.gov
A series of 78 synthetic 7-chloro-(4-thioalkylquinoline) derivatives were investigated for cytotoxic activity against eight human cancer as well as 4 non-tumor cell lines. The results …
Number of citations: 3 www.ncbi.nlm.nih.gov
KP Harish, KN Mohana - International Journal of Pharma and Bio Sciences, 2013 - Citeseer
A series of new 2-(2, 4-dimethoxyphenyl)-1, 3, 4-oxadiazole derivatives, 4 (am) were synthesized by using 2, 4-dimethoxybenzoic acid (1) as starting material. Different spectral data …
Number of citations: 4 citeseerx.ist.psu.edu
DA Alonso, C Najera, M Varea - Synthesis, 2003 - thieme-connect.com
Several π-deficient 2-(arylsulfonyl) ethyl groups have been studied as carboxylic acid protecting groups. The 2-[3, 5-bis (trifluoromethyl) phenylsulfonyl] ethyl group is the most easily …
Number of citations: 9 www.thieme-connect.com
M Kadawla, PK Verma - IJCS, 2016
Number of citations: 0

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